molecular formula C31H40N4O6S B608128 IRL-3630 CAS No. 173189-01-0

IRL-3630

Cat. No.: B608128
CAS No.: 173189-01-0
M. Wt: 596.74
InChI Key: DWRROFDJWVYOHG-IAPPQJPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IRL-3630 is a compound known for its role as an endothelin receptor antagonist. It specifically targets both ETA and ETB receptors with high affinity, making it a potent bifunctional antagonist. The compound has a molecular formula of C31H40N4O6S and a molecular weight of 596.74 g/mol .

Preparation Methods

The synthesis of IRL-3630 involves a stereoselective process. The key step in its synthesis is the coupling reaction of a racemic fragment with a chiral (L)-valinesulfonamide under a biphasic solvent system (CH2Cl2-H2O). This reaction predominantly forms the desired isomer with concomitant isomerization of the racemic fragment . The industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundation for potential scale-up processes.

Chemical Reactions Analysis

IRL-3630 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide and phenyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

IRL-3630 has a wide range of scientific research applications:

Mechanism of Action

IRL-3630 exerts its effects by binding to and blocking ETA and ETB receptors. These receptors are involved in the regulation of vascular tone and blood pressure. By antagonizing these receptors, this compound prevents the binding of endothelin, a potent vasoconstrictor, thereby leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

IRL-3630 is unique due to its high affinity for both ETA and ETB receptors. Similar compounds include:

    IRL-3461: Another endothelin receptor antagonist with balanced ETA/ETB affinity.

    Bosentan: A well-known dual endothelin receptor antagonist used clinically for pulmonary arterial hypertension.

    Ambrisentan: Selective for the ETA receptor, used in the treatment of pulmonary arterial hypertension.

Compared to these compounds, this compound’s bifunctional nature and high potency make it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

173189-01-0

Molecular Formula

C31H40N4O6S

Molecular Weight

596.74

IUPAC Name

N-[(2R)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-butylsulfonylamino]-3-[4-(1,2-oxazol-5-yl)phenyl]-1-oxopropan-2-yl]-N,3,5-trimethylbenzamide

InChI

InChI=1S/C31H40N4O6S/c1-7-8-15-42(39,40)35(28(20(2)3)29(32)36)31(38)26(34(6)30(37)25-17-21(4)16-22(5)18-25)19-23-9-11-24(12-10-23)27-13-14-33-41-27/h9-14,16-18,20,26,28H,7-8,15,19H2,1-6H3,(H2,32,36)/t26-,28+/m1/s1

InChI Key

DWRROFDJWVYOHG-IAPPQJPRSA-N

SMILES

CCCCS(=O)(=O)N(C(C(C)C)C(=O)N)C(=O)C(CC1=CC=C(C=C1)C2=CC=NO2)N(C)C(=O)C3=CC(=CC(=C3)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IRL-3630;  IRL 3630;  IRL3630; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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